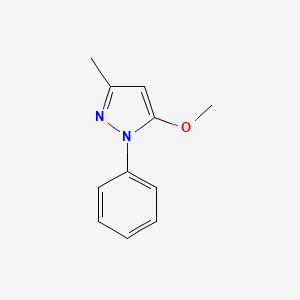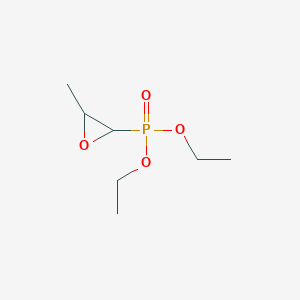
Aranthol
Overview
Description
Aranthol is a biopharmaceutical product with significant clinical relevance. It falls within the category of large molecular structures, commonly known as biologics . Unlike small-molecule drugs, biopharmaceuticals are derived from biological sources and exhibit unique complexities due to their intricate molecular structures. Aranthol, like other biologics, requires specialized purification, isolation, and handling approaches .
Scientific Research Applications
1. Teaching Critical Thinking and Scientific Reasoning
Operation ARA (Acquiring Research Acumen) is a computerized learning game that utilizes Aranthol principles to teach critical thinking and scientific reasoning. It's an innovative tool that incorporates interactive dialogs and tutoring sessions to enhance students' skills in scientific reasoning across various domains like psychology, biology, and chemistry (Halpern et al., 2012).
2. Augmented Reality Applications in Medical Training
Aranthol's principles are applied in augmented reality applications (ARAs), particularly in medical education. These applications provide an interactive virtual layer on top of reality, merging digital elements with the physical learning environment, offering new educational opportunities. Their effectiveness in supporting blended learning in medical training is significant, though the literature still seeks robust evidence for their impact (Barsom et al., 2016).
3. Araport: Data Discovery Platform
Araport, leveraging Aranthol principles, is an open-source online community resource focusing on the Arabidopsis thaliana genome and related data. It features a 'Science Applications Workspace' where users can select from various applications for customized research environments. This platform significantly contributes to data discovery and application development in scientific research (Hanlon et al., 2015).
4. Impact on Learning in Serious Games
Aranthol principles are utilized in serious games like Operation ARA, which demonstrate their effect on different types of learning. This study found that engagement in these games can lead to significant learning gains, highlighting the potential of Aranthol in educational technology (Forsyth et al., 2013).
5. Role in Fibrogenesis Attenuation
Aranthol has been studied for its role in attenuating cellular fibrogenesis. The study on Aramchol, a derivative, found that it reduces COL1A1 secretion and downregulates fibrogenic genes in hepatic stellate cells. These findings suggest Aranthol's potential in treating conditions like NASH and liver fibrosis (Bhattacharya et al., 2021).
6. Nonalcoholic Fatty Liver Disease Treatment
Aranthol has been investigated for its efficacy in treating nonalcoholic fatty liver disease. A study on Aramchol showed significant reduction in liver fat content in patients, indicating Aranthol's therapeutic potential for fatty liver diseases (Safadi et al., 2014).
Future Directions
properties
IUPAC Name |
2-methyl-6-(methylamino)heptan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO/c1-8(10-4)6-5-7-9(2,3)11/h8,10-11H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJHVHVICYLTJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017028 | |
| Record name | Aranthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aranthol | |
CAS RN |
4436-89-9 | |
| Record name | Aranthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004436899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aranthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARANTHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET3N36C4L7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![L-Alanine, 3-[(carboxymethyl)sulfonyl]-](/img/structure/B3061015.png)








